N-(2,4-Dimethoxyphenyl)-N'-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-N’-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of two methoxyphenyl groups and an oxan-4-ylmethyl group attached to an ethanediamide backbone. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-N’-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent such as acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Methoxyphenyl Groups: The 2,4-dimethoxyphenyl and 4-methoxyphenyl groups can be introduced through nucleophilic substitution reactions using corresponding methoxyphenyl halides.
Attachment of the Oxan-4-ylmethyl Group: This step involves the formation of an oxan-4-ylmethyl intermediate, which can be synthesized from 4-methoxybenzaldehyde and an appropriate oxane derivative. The intermediate is then coupled with the ethanediamide backbone through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-N’-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-N’-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The methoxyphenyl groups could facilitate interactions with hydrophobic pockets, while the amide groups may form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)-N’-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide: can be compared with other amides containing methoxyphenyl groups, such as:
Uniqueness
- The presence of both 2,4-dimethoxyphenyl and 4-methoxyphenyl groups, along with the oxan-4-ylmethyl moiety, makes this compound unique. These structural features may confer distinct chemical and biological properties compared to other similar amides.
Properties
Molecular Formula |
C23H28N2O6 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]oxamide |
InChI |
InChI=1S/C23H28N2O6/c1-28-17-6-4-16(5-7-17)23(10-12-31-13-11-23)15-24-21(26)22(27)25-19-9-8-18(29-2)14-20(19)30-3/h4-9,14H,10-13,15H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
XPVVNQMWIUBUAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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